molecular formula C11H20O3 B13863251 1-Oxononan-4-YL acetate CAS No. 35435-55-3

1-Oxononan-4-YL acetate

Cat. No.: B13863251
CAS No.: 35435-55-3
M. Wt: 200.27 g/mol
InChI Key: NHHUJKRSGXNNQV-UHFFFAOYSA-N
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Description

1-Oxononan-4-YL acetate is an organic compound with the molecular formula C11H20O3. It is a derivative of nonanoic acid and is characterized by the presence of an oxo group at the first position and an acetate group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxononan-4-YL acetate can be synthesized through several methods. One common approach involves the reaction of nonanal with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the formation of the acetate ester as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Oxononan-4-YL acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Oxononan-4-YL acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxononan-4-YL acetate involves its interaction with specific molecular targets. The oxo group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-Oxononan-4-YL acetate is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

35435-55-3

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

1-oxononan-4-yl acetate

InChI

InChI=1S/C11H20O3/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h9,11H,3-8H2,1-2H3

InChI Key

NHHUJKRSGXNNQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC=O)OC(=O)C

Origin of Product

United States

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